molecular formula C4H4N2O2S B1682259 2-Thiobarbituric acid CAS No. 504-17-6

2-Thiobarbituric acid

Cat. No.: B1682259
CAS No.: 504-17-6
M. Wt: 144.15 g/mol
InChI Key: RVBUGGBMJDPOST-UHFFFAOYSA-N
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Description

Thiobarbituric acid, also known as NSC4733, is a compound with the molecular formula C4H4N2O2S. It is a derivative of barbituric acid where the oxygen at the C-2 position is replaced by sulfur. Thiobarbituric acid is known for its antibacterial properties and has been used in various scientific research applications .

Mechanism of Action

Target of Action

2-Thiobarbituric acid (TBA) primarily targets lipid peroxides and aldehydes, which are naturally present in biological specimens . These substances increase in concentration as a response to oxidative stress . TBA also interacts with metal surfaces, forming a protective film that significantly reduces corrosion rates .

Mode of Action

TBA interacts with its targets through a unique mechanism. In the context of biochemistry, it forms a pink-colored complex known as thiobarbituric acid reactive substances (TBARS) when it interacts with peroxidized lipids . This interaction is indicative of oxidative stress, involving the oxidation of lipids leading to the production of reactive oxygen species (ROS) . In the context of corrosion inhibition, TBA chemically adsorbs onto the metal surface, adhering to the Langmuir isotherm model .

Biochemical Pathways

The interaction between TBA and peroxidized lipids affects the lipid peroxidation pathway. Lipid peroxidation is a process indicative of oxidative stress, involving the oxidation of lipids leading to the production of ROS . The formation of TBARS through the interaction of TBA and peroxidized lipids is a key step in this pathway .

Pharmacokinetics

Its acid-base properties and the thermodynamics of its complexation with ions in aqueous solutions have been investigated . The free acids primarily exist in keto-form and undergo enolization in neutral aqueous solutions . They undergo protonation via free oxygen atoms in acidic conditions .

Result of Action

The result of TBA’s action is the formation of TBARS when it interacts with peroxidized lipids . This is used as a measure of oxidative stress in biological systems . In the context of corrosion inhibition, TBA forms a protective film on the metal surface, significantly reducing corrosion rates .

Action Environment

The action of TBA is influenced by environmental factors. For instance, the formation of TBARS occurs in biological specimens, and the concentration of these substances increases in response to oxidative stress . In the context of corrosion inhibition, the efficiency of TBA is influenced by the conditions of the oilfield environment .

Biochemical Analysis

Biochemical Properties

It is also useful to quantitate lipopolysaccharides, carrageenan, and sialic acids . It is used to detect lipid hydroperoxides and lipid oxidation . The reactivity of its thiol group allows for the creation of compounds with specific properties .

Cellular Effects

The quantification of TBARS through spectrophotometry is a widely adopted method for assessing oxidative damage in biological systems .

Molecular Mechanism

The mechanism behind 2-Thiobarbituric acid’s protective action involves its chemical adsorption onto the steel surface, adhering to the Langmuir isotherm model . This indicates a strong and specific interaction between this compound molecules and the metal surface, forming a protective film that significantly reduces corrosion rates .

Temporal Effects in Laboratory Settings

The thiobarbituric acid (TBA) reaction, quantified by colorimetry or fluorimetry, is the method most widely used for studying lipid peroxidation in both laboratory animals and in humans with disorders . Concerns regarding its analytical specificity have often been expressed, because TBA reacts with a wide variety of chemical species to produce a pink to red color .

Dosage Effects in Animal Models

In animal models, this compound has shown a robust antitumor effect in subcutaneous and intracranial brain tumor models, without liver and kidney toxicity .

Metabolic Pathways

The wide diffusion of this compound in the scientific literature is due to the this compound assay, or this compound test, which has been employed in the determination of autoxidative alterations of fats and oils . Two processes occur in autoxidation, generally: the free radical and the photo-oxidation mechanisms .

Subcellular Localization

Reactive oxygen species (ROS), which this compound is used to detect, are often produced and/or detoxified in subcellular compartments . This suggests that this compound may also localize to these compartments during its use in ROS detection assays.

Preparation Methods

Thiobarbituric acid can be synthesized through several methods. One common synthetic route involves the reaction of thiourea with malonic acid in the presence of a strong acid, such as hydrochloric acid. The reaction conditions typically include heating the mixture to a temperature of around 100°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Thiobarbituric acid undergoes various types of chemical reactions, including:

    Oxidation: Thiobarbituric acid can be oxidized to form disulfides or sulfoxides under specific conditions.

    Reduction: It can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: Thiobarbituric acid can undergo substitution reactions where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents.

Scientific Research Applications

Thiobarbituric acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Thiobarbituric acid is similar to other barbituric acid derivatives, such as barbituric acid itself and its various substituted forms. the presence of the sulfur atom in thiobarbituric acid gives it unique properties, such as enhanced antibacterial activity. Similar compounds include:

Thiobarbituric acid stands out due to its specific antibacterial properties and its use in various scientific and industrial applications.

Properties

IUPAC Name

2-sulfanylidene-1,3-diazinane-4,6-dione
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InChI

InChI=1S/C4H4N2O2S/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)
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InChI Key

RVBUGGBMJDPOST-UHFFFAOYSA-N
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Canonical SMILES

C1C(=O)NC(=S)NC1=O
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Molecular Formula

C4H4N2O2S
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Related CAS

31645-12-2 (mono-hydrochloride salt)
Record name Thiobarbituric acid
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DSSTOX Substance ID

DTXSID7060124
Record name Thiobarbituric acid
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Molecular Weight

144.15 g/mol
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Physical Description

Off-white powder; [Alfa Aesar MSDS]
Record name 2-Thiobarbituric acid
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CAS No.

504-17-6
Record name Thiobarbituric acid
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Record name 2-thiobarbituric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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